An In-Depth Technical Guide to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
An In-Depth Technical Guide to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate (CAS No. 124524-69-2). While this compound is commercially available, detailed experimental data in the public domain is scarce. This document, therefore, synthesizes available information, draws logical inferences from analogous structures, and proposes experimental protocols to empower researchers in their scientific endeavors. The guide is structured to provide both foundational knowledge and practical insights for professionals in organic synthesis and drug discovery.
Molecular Overview and Physicochemical Properties
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate is a keto-ester featuring a 2-methoxyphenyl substituent on a five-carbon pentanoate backbone. The presence of both a ketone and an ester functional group, along with an aromatic ether, suggests a molecule with diverse chemical reactivity and potential as a scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
| Property | Value | Source/Method |
| CAS Number | 124524-69-2 | Manchester Organics[1] |
| Molecular Formula | C₁₄H₁₈O₄ | Manchester Organics[1] |
| Molecular Weight | 250.29 g/mol | Manchester Organics[1] |
| IUPAC Name | ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | N/A |
| Purity | Typically ≥95% (Commercial) | BOC Sciences[] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF). | Inferred |
Synthesis and Mechanistic Considerations
Proposed Retrosynthetic Analysis
A retrosynthetic analysis points to two primary starting materials: anisole (methoxybenzene) and a derivative of glutaric acid.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol is based on established procedures for Friedel-Crafts acylation of anisole.[6]
Reaction Scheme:
Caption: Proposed synthesis via Friedel-Crafts acylation.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM).
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Cooling: Cool the suspension to 0 °C in an ice bath with vigorous stirring.
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Addition of Acyl Chloride: To the dropping funnel, add a solution of ethyl 5-chloro-5-oxopentanoate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
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Addition of Anisole: Following the complete addition of the acyl chloride, add anisole (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. The reaction mixture is expected to develop a deep color.
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Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic data can be predicted based on the molecular structure.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (6.9-7.8 ppm): Four protons on the disubstituted benzene ring, exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) due to ortho and meta coupling.
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Methoxy Protons ( ~3.9 ppm): A singlet integrating to three protons.
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Ethyl Ester Protons: A quartet around 4.1 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).
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Aliphatic Chain Protons (1.9-3.1 ppm): Three sets of methylene protons (CH₂) exhibiting triplet or multiplet signals.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbons: Two signals in the downfield region, one for the ketone (~198 ppm) and one for the ester (~173 ppm).
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Aromatic Carbons: Six signals in the range of 110-160 ppm. The carbon bearing the methoxy group will be significantly downfield.
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Methoxy Carbon: A signal around 55-56 ppm.
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Ethyl Ester Carbons: Signals for the OCH₂ (~60 ppm) and CH₃ (~14 ppm).
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Aliphatic Chain Carbons: Three signals for the methylene carbons in the range of 20-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
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C=O Stretching (Ketone): A strong absorption band around 1680-1700 cm⁻¹.
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C=O Stretching (Ester): A strong absorption band around 1730-1750 cm⁻¹.
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C-O Stretching (Ether and Ester): Strong bands in the region of 1000-1300 cm⁻¹.
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Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): A peak at m/z = 250.29.
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Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage at the acylium ion.
Potential Applications in Drug Discovery and Medicinal Chemistry
While there is no specific biological data for Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, its structural motifs are present in various biologically active molecules. The keto-ester functionality can serve as a handle for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex pharmaceutical agents.
The methoxyphenyl group is a common feature in many drugs and can influence pharmacokinetic properties such as metabolism and receptor binding. Further research could explore the potential of this compound as a precursor for the synthesis of novel anti-inflammatory, anti-cancer, or neuroprotective agents.
Conclusion
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate is a readily accessible chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has provided a framework for its synthesis and characterization based on established chemical principles. The lack of detailed experimental and biological data highlights an opportunity for further research to fully elucidate the properties and potential applications of this compound. The protocols and predicted data presented herein are intended to serve as a valuable starting point for researchers and drug development professionals interested in this molecule.
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